Balanol

Catalog No.
S520405
CAS No.
63590-19-2
M.F
C28H26N2O10
M. Wt
550.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Balanol

CAS Number

63590-19-2

Product Name

Balanol

IUPAC Name

2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid

Molecular Formula

C28H26N2O10

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1

InChI Key

XYUFCXJZFZPEJD-XMSQKQJNSA-N

SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Balanol; Ophiocordin; BA1; Azepinostatin; (-)-Balanol; (3R-trans)-Balanol;

Canonical SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

Isomeric SMILES

C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

Description

The exact mass of the compound Balanol is 550.1587 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Balanol is a complex organic compound with the molecular formula C28H26N2O10C_{28}H_{26}N_{2}O_{10}. It is derived from the fungus Verticillium balanoides and is recognized for its potent inhibitory effects on various protein kinases, particularly protein kinase A (PKA) and protein kinase C (PKC) . Balanol acts as a competitive inhibitor of ATP, binding to the catalytic domains of these kinases with a high affinity, which significantly hampers their enzymatic activities. The compound's unique structure includes a chiral hexahydroazepine ring and a benzophenone moiety, contributing to its biological activity .

  • Balanol acts as a potent inhibitor of serine/threonine kinases, specifically protein kinase A (PKA) and protein kinase C (PKC) [].
  • These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and differentiation [].
  • Balanol binds to the ATP-binding pocket of these kinases, mimicking the natural substrate ATP (adenosine triphosphate) []. This competitive binding disrupts the kinases' ability to transfer phosphate groups, thereby inhibiting their signaling function [].
  • Currently, there is limited information available regarding the specific safety hazards associated with Balanol.
  • As a naturally occurring fungal metabolite, it's important to exercise caution when handling it due to potential unknown toxicities.
  • Further research is needed to establish appropriate safety protocols for handling and studying Balanol.
Involve its interaction with protein kinases. The compound binds competitively to the ATP-binding site of PKA and PKC, preventing the transfer of phosphate groups from ATP to target substrates. This inhibition is characterized by an inhibition constant (KiK_i) of approximately 4 nM, indicating its potency . The binding mechanism involves multiple interactions, including hydrogen bonds and nonpolar contacts with amino acid residues in the active site of these kinases .

Balanol exhibits significant biological activity as a selective inhibitor of serine/threonine kinases, particularly PKA and PKC. Its inhibition profile is comparable to that of staurosporine, another well-known kinase inhibitor. Balanol has been shown to influence various cellular processes, including cell proliferation and differentiation. For instance, it plays a role in chondrogenesis by mediating the phosphorylation of SOX9, a key transcription factor in cartilage formation . Additionally, it has been implicated in regulating platelet activation pathways .

The synthesis of balanol has been achieved through various methods. Notably, total synthesis routes have been developed that involve intricate organic reactions. One such method includes the use of chiral reagents and asymmetric epoxide ring-opening reactions to construct the azepane ring . Other synthetic approaches focus on creating the benzophenone fragment through novel synthetic strategies . These methods highlight the complexity involved in producing this compound due to its unique structural features.

Balanol's primary applications are in biochemical research and potential therapeutic development. Its ability to inhibit key protein kinases makes it a valuable tool for studying signaling pathways associated with cell growth and differentiation. Furthermore, due to its effects on platelet activation and cancer cell proliferation, balanol may have implications in developing treatments for conditions such as cancer or thrombotic disorders .

Research on balanol has revealed its interactions with various proteins beyond PKA and PKC. For example, it has been shown to interact with G protein-coupled receptor kinases (GRKs), further expanding its potential biological roles . Interaction studies often utilize techniques such as surface plasmon resonance or co-immunoprecipitation to elucidate these relationships.

Balanol shares structural and functional similarities with several other compounds known for their kinase inhibitory properties. Below is a comparison highlighting its uniqueness:

CompoundStructure FeaturesKinase Target(s)Unique Properties
BalanolAzepane ring, benzophenonePKA, PKCPotent competitive inhibitor
StaurosporineIndole ring structurePKA, PKCBroad-spectrum kinase inhibitor
Gö 6976Indole-based structurePKCSelective for PKC isoforms
H-89Quinazolinone derivativePKASelective for PKA
Ro 31-8220Indole structurePKCNon-competitive inhibitor

While many of these compounds target similar kinases, balanol's distinct structural components and binding affinity set it apart as a uniquely potent inhibitor .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

550.15874503 g/mol

Monoisotopic Mass

550.15874503 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O0N0E1MP23

Wikipedia

Balanol

Dates

Modify: 2023-08-15
1: Qin L, Sankaran B, Aminzai S, Casteel D, Kim C. Structural basis for selective inhibition of human PKG Iα by the balanol-like compound N46. J Biol Chem. 2018 May 16. pii: jbc.RA118.002427. doi: 10.1074/jbc.RA118.002427. [Epub ahead of print] PubMed PMID: 29769318.
2: Hardianto A, Liu F, Ranganathan S. Molecular Dynamics Pinpoint the Global Fluorine Effect in Balanoid Binding to PKCε and PKA. J Chem Inf Model. 2018 Feb 26;58(2):511-519. doi: 10.1021/acs.jcim.7b00504. Epub 2018 Jan 27. PubMed PMID: 29341608.
3: Hardianto A, Yusuf M, Liu F, Ranganathan S. Exploration of charge states of balanol analogues acting as ATP-competitive inhibitors in kinases. BMC Bioinformatics. 2017 Dec 28;18(Suppl 16):572. doi: 10.1186/s12859-017-1955-7. PubMed PMID: 29297286; PubMed Central PMCID: PMC5751415.
4: Patel AR, Hardianto A, Ranganathan S, Liu F. Divergent response of homologous ATP sites to stereospecific ligand fluorination for selectivity enhancement. Org Biomol Chem. 2017 Feb 21;15(7):1570-1574. doi: 10.1039/c7ob00129k. Epub 2017 Jan 25. PubMed PMID: 28119986.
5: Kim J, Li G, Walters MA, Taylor SS, Veglia G. Uncoupling Catalytic and Binding Functions in the Cyclic AMP-Dependent Protein Kinase A. Structure. 2016 Mar 1;24(3):353-63. doi: 10.1016/j.str.2015.11.016. Epub 2016 Jan 28. PubMed PMID: 26833386; PubMed Central PMCID: PMC4775281.
6: Homan KT, Wu E, Cannavo A, Koch WJ, Tesmer JJ. Identification and characterization of amlexanox as a G protein-coupled receptor kinase 5 inhibitor. Molecules. 2014 Oct 22;19(10):16937-49. doi: 10.3390/molecules191016937. PubMed PMID: 25340299; PubMed Central PMCID: PMC4621012.
7: Saha T, Maitra R, Chattopadhyay SK. A unified approach to the important protein kinase inhibitor balanol and a proposed analogue. Beilstein J Org Chem. 2013 Dec 19;9:2910-5. doi: 10.3762/bjoc.9.327. eCollection 2013 Dec 19. PubMed PMID: 24454570; PubMed Central PMCID: PMC3896276.
8: Kumar KS. A chiron approach towards the synthesis of 3-hydroxy lysine and its derivatives. Bioorg Med Chem. 2013 Jun 15;21(12):3609-13. doi: 10.1016/j.bmc.2013.02.013. Epub 2013 Feb 21. PubMed PMID: 23490153.
9: Zhang D, Li S, Lu R, Li K, Luo F, Peng F, Hu F. [Influence of incubation time on metabolites in mycelia of Paecilomyces militaris]. Wei Sheng Wu Xue Bao. 2012 Dec 4;52(12):1477-88. Chinese. PubMed PMID: 23457797.
10: Ahmad S, Sutherland A. Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process. Org Biomol Chem. 2012 Oct 3;10(41):8251-9. doi: 10.1039/c2ob26544c. PubMed PMID: 22961458.
11: Thal DM, Yeow RY, Schoenau C, Huber J, Tesmer JJ. Molecular mechanism of selectivity among G protein-coupled receptor kinase 2 inhibitors. Mol Pharmacol. 2011 Aug;80(2):294-303. doi: 10.1124/mol.111.071522. Epub 2011 May 19. PubMed PMID: 21596927; PubMed Central PMCID: PMC3141885.
12: Tesmer JJ, Tesmer VM, Lodowski DT, Steinhagen H, Huber J. Structure of human G protein-coupled receptor kinase 2 in complex with the kinase inhibitor balanol. J Med Chem. 2010 Feb 25;53(4):1867-70. doi: 10.1021/jm9017515. PubMed PMID: 20128603; PubMed Central PMCID: PMC3073382.
13: Pande V, Ramos MJ, Gago F. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies. Anticancer Agents Med Chem. 2008 Aug;8(6):638-45. Review. PubMed PMID: 18690827.
14: Srivastava AK, Panda G. Total synthesis of (-)-balanol, all stereoisomers, their N-tosyl analogues, and fully protected ophiocordin: an easy route to hexahydroazepine cores from garner aldehydes. Chemistry. 2008;14(15):4675-88. doi: 10.1002/chem.200701991. PubMed PMID: 18399526.
15: Sullivan B, Gilmet J, Leisch H, Hudlicky T. Chiral version of the Burgess reagent and its reactions with oxiranes: application to the formal enantiodivergent synthesis of balanol. J Nat Prod. 2008 Mar;71(3):346-50. doi: 10.1021/np0705357. Epub 2008 Jan 19. PubMed PMID: 18205317.
16: Huang Z, Wong CF, Wheeler RA. Flexible protein-flexible ligand docking with disrupted velocity simulated annealing. Proteins. 2008 Apr;71(1):440-54. PubMed PMID: 17957770.
17: Zhao Y, Sanner MF. FLIPDock: docking flexible ligands into flexible receptors. Proteins. 2007 Aug 15;68(3):726-37. PubMed PMID: 17523154.
18: Wang M, Wong CF. Rank-ordering protein-ligand binding affinity by a quantum mechanics/molecular mechanics/Poisson-Boltzmann-surface area model. J Chem Phys. 2007 Jan 14;126(2):026101. PubMed PMID: 17228977.
19: Nettles JH, Jenkins JL, Bender A, Deng Z, Davies JW, Glick M. Bridging chemical and biological space: "target fishing" using 2D and 3D molecular descriptors. J Med Chem. 2006 Nov 16;49(23):6802-10. PubMed PMID: 17154510.
20: Unthank MG, Hussain N, Aggarwal VK. The use of vinyl sulfonium salts in the stereocontrolled asymmetric synthesis of epoxide- and aziridine-fused heterocycles: application to the synthesis of (-)-balanol. Angew Chem Int Ed Engl. 2006 Oct 27;45(42):7066-9. PubMed PMID: 17009383.

Explore Compound Types